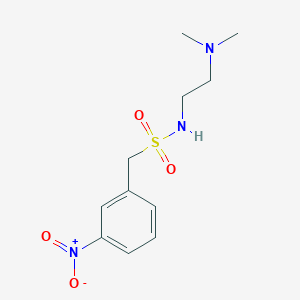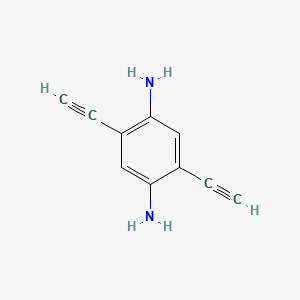
1,3,5,7-Tetrakis(4-bromophenyl)adamantane
Übersicht
Beschreibung
1,3,5,7-Tetrakis(4-bromophenyl)adamantane is a chemical compound with the CAS Number: 144970-36-5 . It has a molecular weight of 756.21 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of a similar compound, 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane, has been reported . It was synthesized using a tetraphenyladamantane-based microporous polycyanurate network . Another synthesis strategy involves the Suzuki–Miyaura reaction between 1,3,5,7-tetrakis(4’-iodophenyl)adamantane and a monoboryl derivative of substituted porphyrin .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 756.21 .Wissenschaftliche Forschungsanwendungen
Synthesis of Nanoporous Organic Frameworks
Research by Yang and Guo (2019) demonstrated the successful synthesis of porous polymers using 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (TBPA). These polymers exhibited high surface area, superior thermal stability, and impressive chemical stability. They showed potential in gas storage, gas separation, and pollutant vapor adsorption, with notable uptakes of CO2, N2, CH4, C2H2, and C2H4 (Yang & Guo, 2019).
Development of Cross-Linked Polymers
Reichert and Mathias (1994) explored the synthesis of highly cross-linked materials using 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. These materials, which included tetraacetylene derivatives, demonstrated high thermal stability, starting to degrade at temperatures around 450°C and 490°C, suggesting applications in heat-resistant polymers (Reichert & Mathias, 1994).
Diamondoid Lattice Formation
Galoppini and Gilardi (1999) observed the formation of diamondoid lattices in the crystal structure of a compound related to 1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane. This research highlighted the potential of adamantane derivatives in creating intricate molecular structures, which could have implications in materials science (Galoppini & Gilardi, 1999).
Gas Storage Applications
Kassab et al. (2011) synthesized nanoporous organic frameworks (NPOFs) using 1,3,5,7-Tetrakis(4-iodophenyl)adamantane. These NPOFs showed high surface areas and potential for hydrogen storage, emphasizing the utility of adamantane derivatives in developing materials for energy storage applications (Kassab et al., 2011).
Coordination Networks and Metal–Coordination
Boldog et al. (2013) synthesized coordination networks using adamantane-based tetrahedral ligands, including 1,3,5,7-tetrakis(4-phenyltetrazol-5-yl)adamantane. These networks featured unique symmetries and demonstrated potential in the design of coordination polymers with applications in catalysis and material science (Boldog et al., 2013).
Molecular Storage Solutions
Schwenger et al. (2015) investigated the use of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane in molecular storage. Their work demonstrated the ability of this compound to incorporate small molecules in crystalline matrices, suggesting its application in structure elucidation and the slow release of active ingredients (Schwenger et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that the compound is used in the synthesis of microporous organic polymers , suggesting that its targets could be related to polymer structures.
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling polymerization . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .
Biochemical Pathways
The compound’s role in the synthesis of microporous organic polymers suggests it may influence pathways related to polymer synthesis and structure .
Pharmacokinetics
Given its use in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context and conditions of its use .
Result of Action
Its role in the synthesis of microporous organic polymers suggests it contributes to the formation of these structures, which have applications in gas storage .
Action Environment
The action, efficacy, and stability of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane can be influenced by environmental factors. For instance, the compound has been noted for its high thermal stability, up to 520°C . Additionally, it’s recommended to be stored in a dark place, sealed in dry, room temperature conditions .
Eigenschaften
IUPAC Name |
1,3,5,7-tetrakis(4-bromophenyl)adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWXPELEFUNJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)





